molecular formula C4H6F2O2 B15351535 3,3-Difluoro-4-hydroxybutan-2-one

3,3-Difluoro-4-hydroxybutan-2-one

Cat. No.: B15351535
M. Wt: 124.09 g/mol
InChI Key: ABJVKQQWNODIQZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-hydroxybutan-2-one is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on its carbon chain. This compound belongs to the class of beta-hydroxy ketones, which are known for their unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through various chemical reactions, including the fluorination of 4-hydroxybutan-2-one followed by subsequent hydroxylation.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using advanced chemical processes that ensure high purity and yield. These methods often involve the use of specialized catalysts and controlled reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions involving the fluorine atoms can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Fluorinated alcohols and other substituted compounds.

Scientific Research Applications

3,3-Difluoro-4-hydroxybutan-2-one has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Difluoro-4-hydroxybutan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 4-Hydroxy-2-butanone: A closely related compound without fluorine atoms.

  • 3,3-Difluoropropanol: Another fluorinated compound with a similar structure.

Uniqueness: 3,3-Difluoro-4-hydroxybutan-2-one is unique due to the presence of both fluorine atoms and a hydroxyl group, which significantly influences its chemical reactivity and biological activity compared to its similar counterparts.

Properties

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

IUPAC Name

3,3-difluoro-4-hydroxybutan-2-one

InChI

InChI=1S/C4H6F2O2/c1-3(8)4(5,6)2-7/h7H,2H2,1H3

InChI Key

ABJVKQQWNODIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CO)(F)F

Origin of Product

United States

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